molecular formula C21H29ClN6O4 B7910251 N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide hydrochloride

N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide hydrochloride

Cat. No.: B7910251
M. Wt: 464.9 g/mol
InChI Key: IVOSTHCDPHGPAS-UHFFFAOYSA-N
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Description

Xanthine amine congener hydrochloride, commonly referred to as XAC hydrochloride, is a non-selective adenosine receptor antagonist. This compound is known for its ability to induce convulsions in mice and has been widely used in scientific research to study the effects of adenosine receptor antagonism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthine amine congener hydrochloride involves the functionalization of xanthine derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of Xanthine amine congener hydrochloride involves large-scale synthesis using similar synthetic routes as in laboratory settings. The process is scaled up to ensure consistent quality and quantity, with stringent quality control measures in place to maintain the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Xanthine amine congener hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Xanthine amine congener hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used to study the properties and reactions of adenosine receptor antagonists.

    Biology: The compound is employed in research on cellular signaling pathways and receptor interactions.

    Medicine: Xanthine amine congener hydrochloride is investigated for its potential therapeutic effects in conditions related to adenosine receptor activity.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Xanthine amine congener hydrochloride exerts its effects by antagonizing adenosine receptors. These receptors are involved in various physiological processes, including neurotransmission, cardiovascular function, and immune response. By blocking these receptors, Xanthine amine congener hydrochloride modulates the activity of adenosine, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xanthine amine congener hydrochloride is unique due to its non-selective antagonism of adenosine receptors, making it a valuable tool in research to study the broad effects of adenosine receptor inhibition. Its ability to induce convulsions in animal models also provides insights into the neurological effects of adenosine receptor antagonism .

Properties

IUPAC Name

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4.ClH/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22;/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOSTHCDPHGPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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